molecular formula C12H18O4 B169865 11-hydroxyjasmonic acid CAS No. 140447-14-9

11-hydroxyjasmonic acid

Cat. No.: B169865
CAS No.: 140447-14-9
M. Wt: 226.27 g/mol
InChI Key: KLPBEXRQJBKPDM-JQQSAOSDSA-N
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Description

11-Hydroxyjasmonic acid (CAS: 140447-14-9; molecular formula: C₁₂H₁₈O₄) is a hydroxylated derivative of jasmonic acid, a key plant hormone involved in stress responses, growth regulation, and defense mechanisms . It is biosynthesized via the oxidation of jasmonic acid at the C-11 position and has been identified in plants such as Solanum tuberosum (potato) . This compound is utilized in research for its role in signaling pathways and as a reference standard in phytochemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-hydroxyjasmonic acid typically involves the hydroxylation of jasmonic acid. One common method includes the use of specific enzymes or chemical catalysts to introduce a hydroxyl group at the 11th carbon position of jasmonic acid. The reaction conditions often require controlled temperatures and pH levels to ensure the selective hydroxylation of the jasmonic acid molecule .

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically modified microorganisms that can produce the compound through fermentation processes. These methods are designed to be cost-effective and scalable, allowing for the large-scale production of this compound for various applications .

Chemical Reactions Analysis

Oxidation Reactions

Primary oxidation targets :

  • C11 hydroxyl group → ketone (11-ketojasmonic acid)

  • Cyclopentanone ring → lactone derivatives

Experimental conditions :

  • Reagents : KMnO₄ (acidic), CrO₃ (Jones reagent)

  • Products : 11-ketojasmonic acid (oxidation at C11), jasmonate lactones (via Baeyer-Villiger oxidation)

Biological context :

  • Enzymatic oxidation by cytochrome P450 monooxygenases (e.g., CYP94B/C families) produces 11-ketojasmonate, which exhibits reduced signaling activity compared to jasmonic acid .

Reduction Reactions

Key reduction sites :

  • α,β-unsaturated carbonyl → dihydrojasmonate derivatives

  • Cyclopentanone → cyclopentanol

Reaction parameters :

  • Reagents : NaBH₄ (selective for carbonyl), LiAlH₄ (strong reducing agent)

  • Products : Dihydro-11-hydroxyjasmonic acid (saturated side chain), 11-hydroxyjasmonol (cyclopentanol derivative)

Functional impact :

  • Reduced forms display altered bioactivity in plant defense pathways, often serving as inactive storage forms .

Substitution Reactions

Nucleophilic targets :

  • C11 hydroxyl group (sulfonation, glucosylation)

  • Carboxylic acid group (esterification, amidation)

Synthetic modifications :

Reaction TypeReagents/ConditionsMajor Products
Sulfonation SO₃-pyridine complex11-O-sulfonyljasmonate
Esterification CH₃I/K₂CO₃Methyl 11-hydroxyjasmonate
Amidation Isoleucine/EDC11-HOJA-isoleucine conjugate

Biological relevance :

  • Sulfonation by AtST2a sulfotransferase in Arabidopsis generates water-soluble derivatives for transport/storage .

  • Conjugation with amino acids (e.g., isoleucine) modulates receptor binding affinity .

Enzymatic Modifications in Plants

Key pathways :

  • Hydroxylation : Catalyzed by jasmonate-induced oxygenases (JOX1-4) at C11/C12 .

  • Sulfonation : AtST2a-mediated sulfation regulates 11-HOJA homeostasis .

  • Glucosylation : UGT76H1 transfers glucose to C11-OH, forming 11-O-β-D-glucoside .

Metabolic outcomes :

EnzymeReactionBiological Role
JOX3C11 hydroxylationAttenuates jasmonate signaling
AtST2aSulfonationDetoxification/Compartmentalization
JAR1Isoleucine conjugationEnhances COI1 receptor binding

Comparative Reactivity with Jasmonate Analogs

Structural vs. functional relationships :

CompoundReactivity HotspotKey ReactionBioactivity Outcome
Jasmonic acidC6 keto groupReduction → dihydrojasmonateLoss of wound response
12-HOJAC12 hydroxylSulfonation → 12-O-sulfateTuber induction
11-HOJA C11 hydroxyl Glucosylation Stress response modulation

Scientific Research Applications

Agricultural Applications

Pest and Disease Resistance

  • 11-HOJA plays a significant role in enhancing plant defense mechanisms against pests and pathogens. Research indicates that jasmonates, including 11-HOJA, can induce the expression of defense-related genes, thereby improving resistance to fungal infections and herbivory. For instance, the application of jasmonates has been shown to reduce the severity of diseases caused by necrotrophic fungi like Botrytis cinerea and Alternaria brassicicola .

Stress Tolerance

  • This compound also contributes to abiotic stress tolerance. Studies have demonstrated that exogenous application of 11-HOJA can enhance salt stress tolerance in crops by regulating osmotic balance and promoting antioxidant enzyme activity . Table 1 summarizes the effects of 11-HOJA on various stress conditions:
Stress Type Crop Effect of 11-HOJA
Salt StressCucumberIncreased SOD and catalase activity
Drought StressArabidopsis thalianaEnhanced proline accumulation
Fungal InfectionPotatoReduced disease severity

Medicinal Applications

Anti-Cancer Properties

  • Recent studies have highlighted the cytotoxic effects of jasmonates on cancer cell lines. 11-HOJA has been found to inhibit the growth of various cancer cells, including those from colon and breast tissues. The mechanism involves the induction of apoptosis and modulation of signaling pathways associated with cell survival .

Anti-Inflammatory Effects

  • The anti-inflammatory properties of jasmonates have led to investigations into their therapeutic potential. 11-HOJA has shown promise in reducing inflammation markers in vitro, suggesting its potential use as a natural anti-inflammatory agent .

Biotechnological Applications

Plant Cell Culture

  • In plant biotechnology, 11-HOJA is used to enhance secondary metabolite production in cell cultures. For example, its application in Catharanthus roseus suspension cultures has been linked to increased production of valuable alkaloids .

Genetic Engineering

  • The modulation of jasmonate signaling pathways through compounds like 11-HOJA can be harnessed for genetic engineering efforts aimed at improving crop traits such as yield and stress resistance. This is particularly relevant in developing genetically modified organisms (GMOs) that can withstand adverse environmental conditions .

Case Study 1: Enhancing Disease Resistance in Tomatoes

A study conducted on tomato plants treated with 11-HOJA demonstrated a significant reduction in disease severity caused by Botrytis cinerea. Treated plants exhibited higher levels of phenolic compounds and increased expression of pathogenesis-related genes compared to untreated controls.

Case Study 2: Anti-Cancer Activity Against Colon Cancer Cells

In vitro experiments showed that treatment with 11-HOJA led to a dose-dependent decrease in viability of colon cancer cells (HCT116). The study revealed that the compound induced apoptosis via activation of caspase pathways.

Mechanism of Action

The mechanism of action of 11-hydroxyjasmonic acid involves its interaction with specific receptors and signaling pathways in plants. It binds to jasmonate receptors, triggering a cascade of molecular events that lead to the activation or repression of various genes involved in plant defense and growth regulation. The compound’s effects are mediated through the jasmonate signaling pathway, which includes key proteins such as JASMONATE ZIM DOMAIN proteins and MYC transcription factors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

12-Hydroxyjasmonic Acid

  • Structure : Differs from 11-hydroxyjasmonic acid by the position of the hydroxyl group at C-12 (CAS: 140631-27-2; molecular formula: C₁₂H₁₈O₄) .
  • Physicochemical Properties :

    Property This compound 12-Hydroxyjasmonic Acid
    Molecular Weight 226.3 g/mol 226.3 g/mol
    Solubility Soluble in chloroform, DMSO, acetone Similar solubility profile
    Stability Stable at -20°C in desiccated form Comparable storage conditions
  • Biological Activity : Both compounds are involved in plant stress responses, but 12-hydroxyjasmonic acid exhibits distinct binding affinities to jasmonate receptors, influencing its signaling efficiency .

Dihydrojasmonic Acid

  • Structure : Saturated analogue of jasmonic acid with reduced double bonds (CAS: 3572-64-3; molecular formula: C₁₂H₂₀O₃) .
  • Applications : Dihydrojasmonic acid is primarily used as a laboratory chemical , while this compound has broader applications in plant biochemistry research .

Jasmonic Acid Glucosides

  • Examples: this compound glucoside (CAS: Not specified; identified in potato leaflets) .
  • Functional Contrast : Glucosylation enhances water solubility and stability, facilitating transport within plant tissues. The aglycone (this compound) is bioactive, whereas the glucoside form acts as a storage metabolite .

Toxicological Profiles

  • This compound: Limited toxicological data; considered safe for research use .
  • Dihydrojasmonic Acid: Classified as non-toxic, non-carcinogenic, and non-sensitizing under EU regulations (EC No. 1272/2008) .

Regulatory Status

  • Dihydrojasmonic acid complies with EU REACH and CLP regulations .
  • This compound lacks formal regulatory assessment but is supplied under laboratory safety protocols .

Research Implications and Gaps

  • Structural-Activity Relationships : The position of hydroxylation (C-11 vs. C-12) significantly alters receptor interaction and downstream signaling in plants .
  • Analytical Challenges : Both 11- and 12-hydroxyjasmonic acid require advanced techniques like UPLC-MS/MS for differentiation due to their structural similarity .
  • Unmet Needs : Toxicity studies and ecological impact assessments are lacking for this compound, necessitating further research .

Biological Activity

11-Hydroxyjasmonic acid (11-OH-JA) is a hydroxylated derivative of jasmonic acid, a crucial plant hormone involved in various physiological processes, including growth regulation, stress response, and defense mechanisms. This compound is part of a larger family of jasmonates that are recognized for their diverse biological activities.

This compound exhibits multiple biological activities through distinct signaling pathways. It has been shown to interact with various cellular processes, influencing gene expression and metabolic pathways.

  • Plant Defense Responses :
    • 11-OH-JA is implicated in plant defense mechanisms against herbivores and pathogens. It modulates the expression of genes associated with stress responses and secondary metabolite production, enhancing the plant's resilience to biotic stressors .
  • Growth Regulation :
    • This compound influences growth patterns by regulating cell division and differentiation. For instance, certain studies indicate that 11-OH-JA can induce tuber formation in plants like Solanum tuberosum (potato), highlighting its role in developmental processes .
  • Signal Transduction :
    • The compound operates through the COI1-JAZ signaling pathway, which is central to jasmonate signaling in plants. However, it also appears to activate alternative pathways that do not involve this module, suggesting a complex regulatory network .

Comparative Biological Activity

The biological activity of this compound can be compared with other jasmonates and their derivatives:

CompoundMain ActivityPathway Involvement
Jasmonic Acid (JA)Induces defense genes and volatile compoundsCOI1-JAZ dependent
12-Hydroxyjasmonic AcidTuber induction and leaf movement regulationCOI1-JAZ independent
This compoundEnhances defense responses and growth regulationMixed pathways

Case Studies

Several studies have explored the effects of this compound on plant physiology:

  • Tuber Induction : Research demonstrated that exogenous application of 11-OH-JA significantly increased tuber formation in Solanum tuberosum, suggesting its potential agricultural applications in enhancing crop yields .
  • Leaf Closure Mechanism : In Samanea saman, 11-OH-JA was found to induce leaf closure through potassium ion fluxes, indicating its role in rapid physiological responses to environmental stimuli .
  • Antioxidant Activity : Studies have indicated that 11-OH-JA may enhance antioxidant enzyme activities, contributing to the plant's ability to cope with oxidative stress .

Therapeutic Potential

Beyond its role in plants, there is growing interest in the therapeutic applications of jasmonates, including this compound, in human health:

  • Anti-inflammatory Properties : Due to structural similarities with prostaglandins, jasmonates exhibit anti-inflammatory activities that could be harnessed for therapeutic purposes .
  • Cancer Research : Preliminary studies suggest that jasmonates may induce apoptosis in cancer cells by modulating reactive oxygen species (ROS) levels . The implications for drug development are significant as researchers explore these compounds as potential anti-cancer agents.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for detecting and quantifying 11-hydroxyjasmonic acid in plant tissues?

To detect this compound, reverse-phase HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is widely used. Chromatographic separation is typically achieved using a C18 column with a gradient of methanol/water (0.1% formic acid) at a flow rate of 0.3 mL/min. Quantification requires calibration with synthetic standards (purity >95% confirmed by NMR and MS). Internal standards like deuterated jasmonic acid derivatives are recommended to correct for matrix effects .

Q. How does this compound interact with jasmonate signaling pathways in plant stress responses?

Experimental designs should integrate genetic mutants (e.g., aos, jar1) to isolate its role. Use Arabidopsis or tomato models treated with exogenous this compound (10–100 µM) and measure downstream markers (e.g., LOX2, VSP2 expression via qRT-PCR). Compare responses to jasmonic acid controls to distinguish specificity. Data contradictions may arise due to tissue-specific uptake or degradation rates, necessitating time-course analyses .

Q. What are the solubility and stability considerations for this compound in experimental buffers?

The compound is soluble in polar organic solvents (e.g., DMSO, ethanol) but has limited aqueous solubility. For in vitro assays, prepare stock solutions in DMSO (10 mM) and dilute in buffer (final DMSO ≤0.1%). Stability tests under varying pH (4–9) and temperatures (4–25°C) show degradation within 24 hours at neutral pH, requiring fresh preparation for bioassays .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity of this compound across plant species?

Discrepancies may stem from species-specific metabolic conversion or receptor affinity. Design cross-species experiments using homologous genes (e.g., COI1 receptors) in heterologous systems (yeast-two-hybrid). Pair this with metabolomic profiling (LC-MS) to track compound conversion (e.g., glycosylation) in different tissues. Normalize activity data to tissue-specific endogenous levels .

Q. What experimental strategies optimize the enzymatic synthesis of this compound for isotopic labeling studies?

Use cytochrome P450 enzymes (e.g., CYP94B3) expressed in E. coli or yeast systems. Incubate jasmonic acid with NADPH-regenerating systems and isotopically labeled precursors (e.g., ¹³C-glucose). Purify products via preparative HPLC and validate labeling efficiency via high-resolution MS. Kinetic assays (Km, Vmax) ensure enzyme efficiency >70% .

Q. How should researchers address conflicting data on the role of this compound in root-microbe interactions?

Conflicting data may arise from microbial metabolism of the compound. Use axenic plant systems with controlled microbial reintroduction (e.g., Pseudomonas spp.). Apply ¹⁴C-labeled this compound and track microbial uptake via scintillation counting. Pair with transcriptomics to identify microbial genes upregulated during interaction .

Q. Methodological Best Practices

Q. What controls are essential for in vivo bioassays involving this compound?

Include:

  • Negative controls: Solvent-only (DMSO/ethanol) and coi1 mutants.
  • Positive controls: Jasmonic acid (10 µM) and methyl jasmonate.
  • Internal controls: Housekeeping genes (e.g., ACTIN) for normalization. Validate compound purity via NMR prior to assays to exclude batch variability .

Q. How can researchers mitigate off-target effects in transcriptional profiling studies?

Use CRISPR/Cas9-edited lines lacking specific jasmonate receptors. Combine RNA-seq with chromatin immunoprecipitation (ChIP-seq) for transcription factors (e.g., MYC2). Apply strict fold-change thresholds (≥2x, p < 0.01) and validate outliers with orthogonal methods (e.g., luciferase reporter assays) .

Q. Data Analysis and Reproducibility

Q. What statistical approaches are recommended for dose-response studies of this compound?

Fit data to sigmoidal models (e.g., four-parameter logistic curve) using tools like GraphPad Prism. Report EC₅₀ values with 95% confidence intervals. For non-linear responses, apply ANOVA with Tukey’s post-hoc test. Share raw data and code (R/Python) for transparency .

Q. How can researchers ensure reproducibility in quantifying this compound under varying growth conditions?

Standardize growth parameters (light, humidity, soil composition) using controlled environments (e.g., growth chambers). Replicate experiments across ≥3 independent batches. Use interlaboratory validation by sharing aliquots of reference material (e.g., Sigma-Aldrich) and harmonizing MS settings .

Properties

IUPAC Name

2-[(1R,2R)-2-[(Z,4S)-4-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4/c1-8(13)3-2-4-10-9(7-12(15)16)5-6-11(10)14/h2-3,8-10,13H,4-7H2,1H3,(H,15,16)/b3-2-/t8-,9+,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPBEXRQJBKPDM-JQQSAOSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CCC1C(CCC1=O)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](/C=C\C[C@@H]1[C@H](CCC1=O)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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